N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(2-Methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide side chain. The 2-methoxybenzyl group at the N-position and the 4-methylphenyl substituent on the oxadiazole distinguish it structurally.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-9-11-17(12-10-16)22-25-23(30-26-22)19-7-5-13-27(19)15-21(28)24-14-18-6-3-4-8-20(18)29-2/h3-13H,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGGUVHHIBAQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a methoxybenzyl group, a pyrrole ring, and an oxadiazole moiety. These structural elements are known to influence biological activity significantly.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit notable anticancer properties. The oxadiazole ring has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of Cell Proliferation: Compounds similar to this compound have shown IC50 values indicating effective inhibition of cancer cell lines such as HeLa (human cervical cancer) and CaCo-2 (human colon adenocarcinoma) .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Example A (similar structure) | HeLa | 12.5 |
| Example B (similar structure) | CaCo-2 | 15.0 |
2. Anti-inflammatory Activity
Compounds containing the oxadiazole moiety have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory pathway. This suggests that this compound may possess similar properties .
3. Anticonvulsant Properties
The structural characteristics of this compound suggest potential anticonvulsant activity. Studies on related compounds have shown promising results in reducing seizure activity in animal models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It might interact with various receptors implicated in pain and seizure pathways.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity against various tumors .
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain substitutions increased potency against inflammation markers .
Comparison with Similar Compounds
Benzyl Group Modifications
- N-(2-Chlorobenzyl)-2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}Acetamide (): Substitution: 2-Chlorobenzyl (electron-withdrawing Cl) vs. 2-Methoxybenzyl (electron-donating OCH₃).
Oxadiazole Substituents
- 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide (): Substitution: 4-Methoxyphenyl (polar OCH₃) vs. 4-Methylphenyl (hydrophobic CH₃). Impact: The methyl group in the target compound increases lipophilicity, favoring membrane permeability but possibly reducing water solubility .
Heterocyclic Core Differences
Physicochemical Properties
Key Observations :
- The target compound balances lipophilicity (logP ~3.2) between chloro (higher) and methoxy (lower) analogs, optimizing membrane penetration and solubility .
- The 4-methylphenyl group contributes to hydrophobic interactions in binding pockets, unlike polar substituents like 4-fluorophenyl () or 4-methoxyphenyl () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
